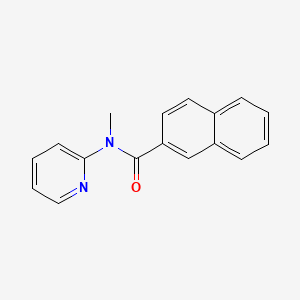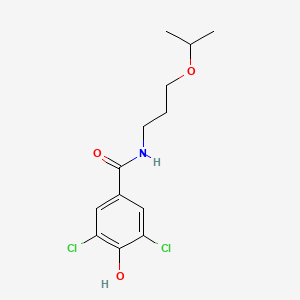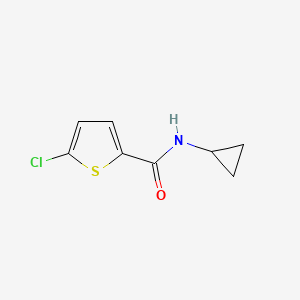
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide, also known as MPHP, is a novel psychoactive substance that has gained popularity in recent years. MPHP belongs to the class of synthetic cathinones, which are structurally related to the natural stimulant cathinone found in the khat plant. MPHP has been shown to have a potent stimulant effect on the central nervous system, and it has been the subject of scientific research in recent years.
作用机制
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a potent stimulant effect on the central nervous system, leading to increased alertness, energy, and euphoria. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been shown to have an affinity for the sigma-1 receptor, which may be involved in its psychoactive effects.
Biochemical and Physiological Effects
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory problems. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been shown to cause neurotoxicity in animal studies, leading to potential long-term neurological damage.
实验室实验的优点和局限性
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been used in laboratory experiments to investigate its effects on the central nervous system and its potential as a new psychoactive substance. Its relatively simple synthesis method and potent stimulant effects make it a useful tool for researchers. However, its potential for abuse and neurotoxicity limit its usefulness in laboratory settings.
未来方向
There are a number of future directions for research on N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for various neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Another area of interest is its potential for abuse and addiction, and the development of strategies to prevent its use. Further research is also needed to investigate its long-term neurological effects and potential for neurotoxicity.
合成方法
The synthesis of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide involves the reaction of pyrrolidine with 4-pyridinemethanamine, followed by the addition of 2-phenylacetyl chloride and N-methylmorpholine. The resulting compound is then purified using chromatography to obtain pure N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. The synthesis of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been the subject of scientific research due to its potential as a new psychoactive substance. Researchers have studied the effects of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide on the central nervous system and its potential as a treatment for various neurological disorders. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been used in animal studies to investigate its mechanism of action and potential for abuse.
属性
IUPAC Name |
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(15-17-9-11-21-12-10-17)20(25)18-8-5-13-23(18)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUNASDLWUKCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)

![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)

![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)